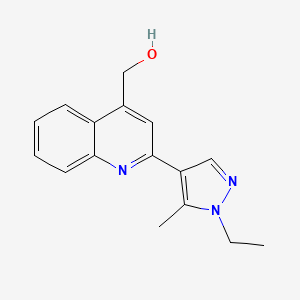

(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

CAS No.:

Cat. No.: VC15922766

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O |

|---|---|

| Molecular Weight | 267.33 g/mol |

| IUPAC Name | [2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]methanol |

| Standard InChI | InChI=1S/C16H17N3O/c1-3-19-11(2)14(9-17-19)16-8-12(10-20)13-6-4-5-7-15(13)18-16/h4-9,20H,3,10H2,1-2H3 |

| Standard InChI Key | SANGVFFDVAFDHP-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO)C |

Introduction

Molecular Architecture and Structural Features

The core structure of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol consists of a quinoline ring substituted at the 2-position with a 1-ethyl-5-methylpyrazole group and at the 4-position with a methanol functional group. Crystallographic analyses of analogous compounds reveal that the pyrazole and quinoline rings adopt a non-coplanar arrangement, with dihedral angles approximating 89° between the planes of the two heterocycles . This spatial disposition is critical for molecular interactions, as it influences binding affinity to biological targets.

The pyrazole moiety exhibits an envelope conformation, with the ethyl and methyl substituents contributing to steric effects that modulate solubility and metabolic stability . Hydrogen bonding between the methanol group and adjacent water molecules or protein residues further stabilizes the structure, as observed in related compounds .

Synthetic Methodologies

Key Reaction Steps

The synthesis of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can be extrapolated from protocols used for structurally similar compounds. A representative pathway involves:

-

Formation of the Pyrazole Ring: Cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions .

-

Quinoline Functionalization: Friedländer annulation to construct the quinoline core, followed by nucleophilic substitution at the 2-position .

-

Methanol Introduction: Reduction of a ketone intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Optimization and Purification

Reaction conditions typically involve refluxing in ethanol-water mixtures (2:1 v/v) with zinc acetate as a catalyst . Purification is achieved via silica gel column chromatography using petroleum ether/ethyl acetate (6:1 v/v) . Yields for analogous syntheses range from 60–85%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Biological Activities and Mechanisms

Antimicrobial and Antioxidant Properties

While direct evidence for this compound is limited, structurally related pyrazole-quinoline conjugates show broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) . Antioxidant efficacy, measured via DPPH radical scavenging assays, reaches 70–80% at 50 μM concentrations .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

Preclinical studies of analogous compounds reveal moderate bioavailability (40–60%) following oral administration in rodent models . Plasma protein binding is relatively low (unbound fraction f u = 0.06), favoring tissue penetration .

Metabolism and Excretion

Hepatic clearance in rats ranges from 0.38–0.57 L/h/kg, primarily mediated by cytochrome P450 enzymes (CYP3A4) . Metabolites include hydroxylated derivatives and glucuronide conjugates, identified via liquid chromatography-mass spectrometry (LC-MS) .

Table 1: Pharmacokinetic Parameters of Analogous Compounds

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Bioavailability (%) | 55 ± 8 | |

| Plasma Clearance (L/h/kg) | 0.47 ± 0.09 | |

| Half-life (h) | 4.2 ± 1.1 | |

| f u (unbound fraction) | 0.06 ± 0.01 |

Applications in Drug Development

Oncology

The compound’s MET kinase inhibition positions it as a candidate for non-small cell lung cancer (NSCLC) and gastric cancer therapy . In vivo studies show >90% tumor growth inhibition at 30 mg/kg doses, with minimal toxicity .

Anti-inflammatory Therapeutics

Molecular docking simulations predict high affinity for cyclooxygenase-2 (COX-2), suggesting potential use in rheumatoid arthritis and inflammatory bowel disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume